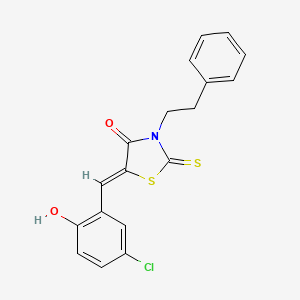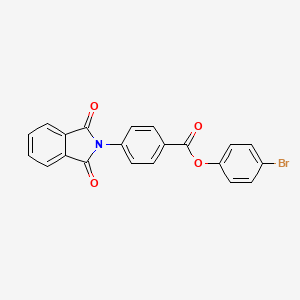![molecular formula C18H18N2OS B5128255 N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide, also known as BZP, is a chemical compound that has been extensively studied in the field of pharmaceuticals. BZP is a derivative of benzothiazole and has been found to possess several biological properties that make it an attractive target for research.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been found to reduce inflammation and pain. This compound has been shown to modulate the immune response and has been found to possess antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been found to possess several biological properties that make it an attractive target for research. However, there are also limitations associated with the use of this compound in lab experiments. It can be toxic at high concentrations and can interfere with the activity of other enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide. One area of research is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of this compound and its interaction with other enzymes and proteins. Additionally, the development of new synthesis methods for this compound and its derivatives is an area of ongoing research.
In conclusion, this compound is a chemical compound that has been extensively studied in the field of pharmaceuticals. It possesses several biological properties that make it an attractive target for research. This compound has been found to exhibit antitumor, antimicrobial, and antifungal activity. It has also been found to possess anti-inflammatory and analgesic properties. The future directions for research on this compound include the development of this compound-based drugs for the treatment of cancer and infectious diseases, the study of its mechanism of action, and the development of new synthesis methods for this compound and its derivatives.
Synthesemethoden
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 4-bromobutyryl chloride in the presence of a base. The resulting product is then purified using column chromatography. Another method involves the reaction of 2-aminobenzothiazole with 4-bromopentanoyl chloride in the presence of a base. The product is then purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has been extensively studied in the field of pharmaceuticals due to its potential as a therapeutic agent. It has been found to possess several biological properties that make it an attractive target for research. This compound has been shown to exhibit antitumor, antimicrobial, and antifungal activity. It has also been found to possess anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-8-17(21)19-14-11-9-13(10-12-14)18-20-15-6-4-5-7-16(15)22-18/h4-7,9-12H,2-3,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNLFASIBFUGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-iodophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5128182.png)
![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)
![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
![4-(3-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5128204.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)

![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)

